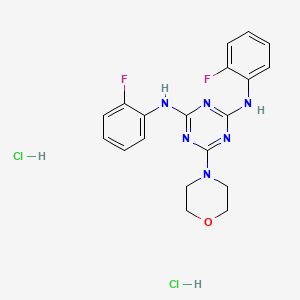
N2,N4-bis(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N2,N4-bis(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insight into the potential characteristics of the compound . For instance, the synthesis of related triazine derivatives is described, which often involves the reaction of different amines with other organic compounds to form a triazine ring structure .
Synthesis Analysis
The synthesis of triazine derivatives is a multi-step process that can involve microwave irradiation to facilitate the reactions, as seen in the preparation of N,N'-bis(5-arylidene-4-oxo-4,5-dihydrothiazoline-2-yl)diamine derivatives . Similarly, the synthesis of N2-(Aryl)-N4, N6-bis(6,7-dichloro-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4,6-triamines involves characterizing the final products with techniques such as IR, NMR, and mass spectra . These methods could potentially be applied to the synthesis and analysis of "N2,N4-bis(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride".
Molecular Structure Analysis
The molecular structure of triazine derivatives is typically characterized using spectroscopic methods. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are common techniques used to determine the structure and confirm the identity of synthesized compounds . These techniques would likely be useful in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving triazine derivatives can vary widely depending on the substituents attached to the triazine ring. The papers provided do not detail specific reactions for the compound "N2,N4-bis(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride", but they do mention the biological evaluation of similar compounds, such as their antiproliferative activities and kinase inhibitory potencies . These biological activities suggest that triazine derivatives can participate in biochemical interactions, which could be a point of interest for further chemical reaction analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives and related compounds, such as solubility, thermal stability, and dielectric constants, are important for their practical applications. For example, fluorinated polyimides derived from related diamine monomers exhibit high solubility in organic solvents, good thermal stability, and desirable mechanical properties . These properties are crucial for their use in high-performance materials. The compound "N2,N4-bis(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride" would likely have its own unique set of physical and chemical properties that could be inferred from these related studies.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
A variety of synthesis methods have been developed for compounds structurally related to N2,N4-bis(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, including microwave-assisted synthesis and traditional chemical synthesis approaches. These methods aim at improving yield, reducing reaction time, and enhancing the purity of the final products. For example, microwave-assisted synthesis has been employed to produce bistriazines with promising applications in supramolecular chemistry due to their hydrogen bonding and/or metal complexation capabilities (Moral et al., 2010).
Structural Characterization
The structural characterization of these compounds is crucial for understanding their properties and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been utilized to elucidate the structures of newly synthesized triazine derivatives. These studies provide insights into the molecular arrangement and possible interaction sites for further chemical modifications or biological interactions (Jin et al., 2018).
Potential Applications
Biological Activity
Some triazine derivatives exhibit significant biological activities, such as larvicidal activity and potential cytotoxic effects against cancer cells. For instance, a series of pyrimidine-linked morpholinophenyl derivatives showed considerable larvicidal activity, highlighting the potential of triazine compounds in pest control and public health applications (Gorle et al., 2016).
Material Science Applications
Triazine-based compounds have also been explored for their applications in material science, such as the development of electrochromic and electrofluorescent materials. These materials demonstrate significant potential for use in smart windows, displays, and other optoelectronic devices due to their reversible color changes and fluorescence modulation upon electrical stimulation (Sun et al., 2016).
Chemical Sensing and Separation
Some studies focus on the use of triazine derivatives for chemical sensing and selective separation processes. For example, bis-triazine phenanthrolines dissolved in ionic liquids have shown exceptional efficacy in selectively separating americium from europium, which could have implications for nuclear waste management and the recycling of rare earth elements (Williams et al., 2017).
properties
IUPAC Name |
2-N,4-N-bis(2-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O.2ClH/c20-13-5-1-3-7-15(13)22-17-24-18(23-16-8-4-2-6-14(16)21)26-19(25-17)27-9-11-28-12-10-27;;/h1-8H,9-12H2,(H2,22,23,24,25,26);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTMLFRIVLDSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-bis(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)
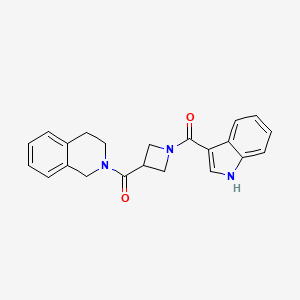

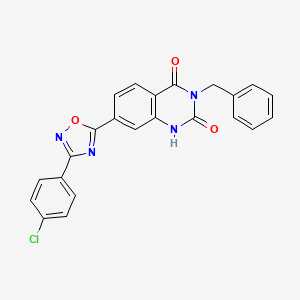
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)
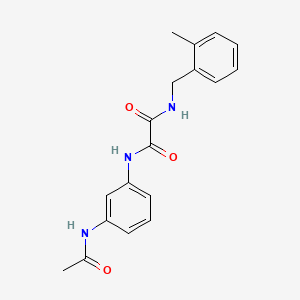
![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)
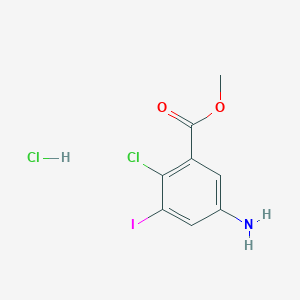
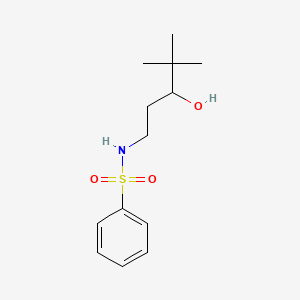
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)